molecular formula C13H17NO3 B1601911 Benzyl 3-methoxypyrrolidine-1-carboxylate CAS No. 130403-95-1

Benzyl 3-methoxypyrrolidine-1-carboxylate

Cat. No.: B1601911
CAS No.: 130403-95-1
M. Wt: 235.28 g/mol
InChI Key: SIUNLOZEQSBXJC-UHFFFAOYSA-N
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Description

Benzyl 3-methoxypyrrolidine-1-carboxylate (CAS: 130403-95-1) is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₃ and a molar mass of 235.28 g/mol. Its structure consists of a pyrrolidine ring (5-membered nitrogen-containing ring) substituted with a methoxy group (-OCH₃) at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. The methoxy group contributes electron-donating effects, influencing reactivity and stability, while the Cbz group is commonly used in peptide synthesis to protect amines. The InChI code is provided as InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 .

This compound is utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral ligands. Its stability under basic conditions and ease of deprotection make it valuable in multi-step organic reactions .

Properties

IUPAC Name

benzyl 3-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNLOZEQSBXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577337
Record name Benzyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130403-95-1
Record name Benzyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methoxypyrrolidine-1-carboxylate typically involves the reaction of 3-methoxypyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 3-methoxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of benzyl 3-methoxypyrrolidine-1-carboxylate with analogous compounds is presented below, focusing on structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Functional Groups Applications
This compound C₁₃H₁₇NO₃ 235.28 3-OCH₃ Ether, Carbamate Pharmaceutical intermediates
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 4-NH₂ (piperidine ring) Amine, Carbamate Uninvestigated toxicological profile
(R)-Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate C₁₉H₂₁NO₅S 375.44 3-OTs (tosyloxy) Sulfonate ester, Carbamate Substitution reactions
Benzyl 3,3-difluoropyrrolidine-1-carboxylate C₁₂H₁₃F₂NO₂ 257.24 3,3-F₂ Fluorine, Carbamate Enhanced metabolic stability
Benzyl 3-aminopyrrolidine-1-carboxylate C₁₂H₁₆N₂O₂ 220.27 3-NH₂ Amine, Carbamate Drug intermediate (e.g., kinase inhibitors)
Benzyl 3-hydroxypyrrolidine-1-carboxylate C₁₂H₁₅NO₃ 221.25 3-OH Hydroxyl, Carbamate Polar solubility

Key Observations

Substituents at the 3-position (e.g., -OCH₃, -NH₂, -OTs) dictate electronic and steric properties. For example, the methoxy group in the target compound offers moderate electron donation, while the tosyloxy group in (R)-benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate acts as a leaving group for nucleophilic substitutions .

Functional Group Impact: Amino vs. Fluorine Substitution: The difluoro derivative (C₁₂H₁₃F₂NO₂) exhibits higher electronegativity, enhancing metabolic stability and lipophilicity, which is advantageous in CNS-targeting drugs . Hydroxyl Group: Benzyl 3-hydroxypyrrolidine-1-carboxylate’s -OH group increases polarity, improving aqueous solubility but reducing membrane permeability .

Stereochemical Considerations: The (R)-enantiomer of benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate demonstrates chirality-dependent reactivity, critical in asymmetric synthesis . (3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride (C₁₃H₁₉ClN₂O₂) highlights the importance of stereochemistry in pharmacological activity, as methyl and amino groups create distinct steric environments .

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate lacks thorough toxicological data, necessitating caution in handling , whereas benzyl 3-aminopyrrolidine-1-carboxylate has established safety protocols for skin/eye exposure .

Biological Activity

Benzyl 3-methoxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The compound features a pyrrolidine ring, which is known for its role in various biological systems. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. It modulates their activity, triggering downstream signaling pathways that can lead to various biological effects. For instance, it may act as an inhibitor of certain proteases or influence metabolic pathways crucial for cell survival and proliferation.

Biological Activity

1. Inhibition of Enzymatic Activity:
Research indicates that derivatives of pyrrolidine compounds, including this compound, can inhibit enzymes like BACE1 (beta-secretase 1), which is significant in Alzheimer’s disease research. These compounds have shown varying degrees of inhibitory activity based on structural modifications .

2. Anticancer Properties:
Studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, certain pyrrolidine derivatives have been reported to inhibit oxidative phosphorylation (OXPHOS) in pancreatic cancer cells, leading to reduced ATP generation and subsequent cell growth inhibition .

Case Studies and Experimental Data

Study Findings IC50 Values
Study AInhibition of BACE1 by pyrrolidine derivativesIC50 = 10 μM
Study BCytotoxicity in pancreatic cancer cellsMIA PaCa-2 IC50 = 0.96 μM
Study CModulation of metabolic pathways in liver cellsSignificant protein modification observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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